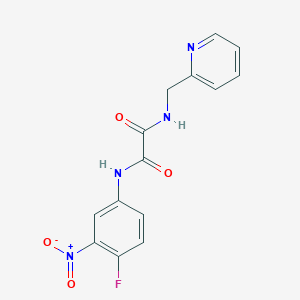

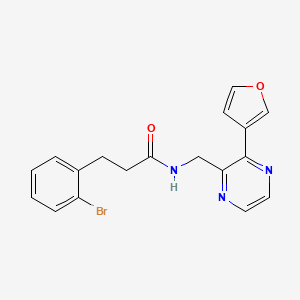

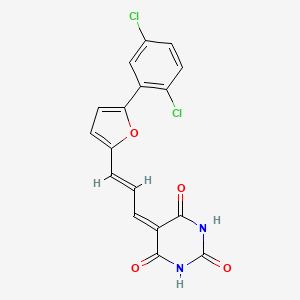

![molecular formula C20H16ClN5O2 B2603484 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021099-09-1](/img/structure/B2603484.png)

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of some new 1,ω-bis ( (acetylphenoxy)acetamide)alkanes were prepared then their bromination using NBS furnished the novel bis (2-bromoacetyl)phenoxy)acetamides .Molecular Structure Analysis

The molecular structure of similar compounds often involves a triazole ring, which is a nitrogenous heterocyclic moiety . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve aromatic nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques such as FT-IR spectroscopy and NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiproliferative Activities

Research has shown that derivatives of [1,2,4]triazolo[4,3-b]pyridazine, a core structure similar to the one in N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide, exhibit pronounced antimicrobial activity. For instance, a study by Bhuiyan et al. (2006) reported that thienopyrimidine derivatives, which include [1,2,4]triazolo[4,3-c] analogs, exhibited significant antimicrobial effects. Similarly, Ilić et al. (2011) prepared a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and found them to inhibit the proliferation of endothelial and tumor cells, suggesting potential antiproliferative activities. These findings highlight the compound's relevance in the development of new antimicrobial and cancer treatment strategies (Bhuiyan et al., 2006); (Ilić et al., 2011).

Synthesis of Novel Heterocyclic Compounds

Further investigations into [1,2,4]triazolo[4,3-b]pyridazine derivatives have led to the synthesis of novel heterocyclic compounds with potential pharmacological applications. El-Agrody et al. (2001) demonstrated the synthesis of new [1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives, expanding the chemical diversity and potential utility of these compounds in drug development and other scientific research applications (El-Agrody et al., 2001).

Molecular Docking and Screening

A study by Flefel et al. (2018) on newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives included in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. This approach revealed moderate to good binding energies, indicating the potential of these compounds for further exploration in drug discovery and molecular biology research (Flefel et al., 2018).

Development of Anticancer Agents

The synthesis and evaluation of [1,2,4]triazolo[4,3-b]pyridazine derivatives have also been linked to the development of potential anticancer agents. Sallam et al. (2021) synthesized 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which was subjected to structure analysis, DFT calculations, and Hirshfeld surface studies. Such comprehensive evaluations provide a basis for the development of targeted drug delivery systems and anticancer therapeutics (Sallam et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O2/c21-16-9-5-4-8-15(16)19-24-23-17-10-11-18(25-26(17)19)28-13-12-22-20(27)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHKDYFKPMKMLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

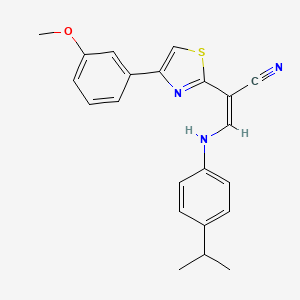

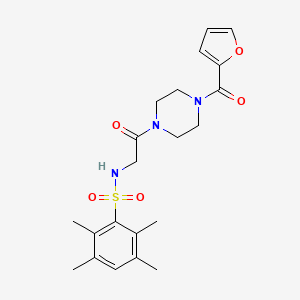

![2-[[1-(3-Methylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2603409.png)

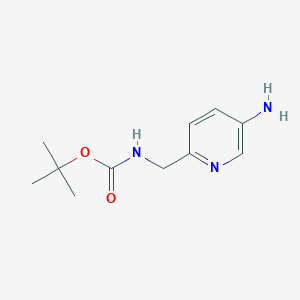

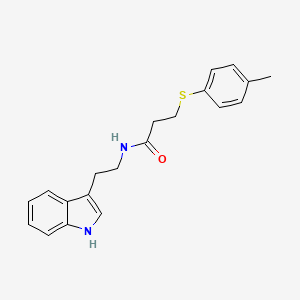

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2603411.png)

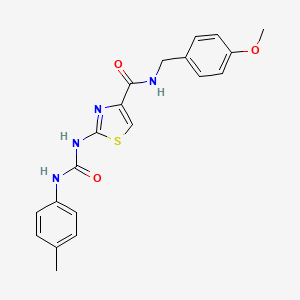

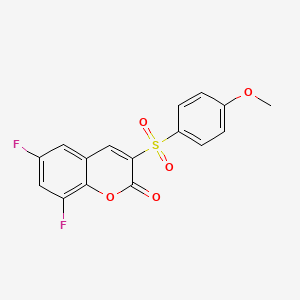

![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide](/img/structure/B2603415.png)

![3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2603420.png)

![2,6-difluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2603424.png)